4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile
CAS No.: 1019353-39-9
Cat. No.: VC2790014
Molecular Formula: C11H4ClF3N2O
Molecular Weight: 272.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019353-39-9 |
|---|---|
| Molecular Formula | C11H4ClF3N2O |
| Molecular Weight | 272.61 g/mol |
| IUPAC Name | 4-chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)18-11(13,14)15/h1-3,5H |
| Standard InChI Key | WJYDWBVLWFLZBG-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)C#N |
| Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)C#N |
Introduction
Chemical Structure and Properties
4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile belongs to the quinoline family of heterocyclic aromatic compounds. The molecule features a bicyclic structure with several key functional groups: a chloro substituent at position 4, a trifluoromethoxy group (-OCF3) at position 6, and a carbonitrile (-CN) group at position 3. This combination of electron-withdrawing groups creates a unique electronic distribution across the molecule that influences its chemical reactivity and physical properties.
Molecular Characteristics
Based on its chemical composition, 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile has a molecular formula of C11H4ClF3N2O. The molecular weight is approximately 272.61 g/mol, with the trifluoromethoxy group contributing significantly to this mass. The compound likely exists as a crystalline solid at room temperature, a characteristic common to many quinoline derivatives.
Structural Features and Electronic Properties
The quinoline core provides an aromatic system with distinctive electronic properties. The nitrogen atom in the heterocyclic ring influences electron distribution, while the attached functional groups further modify the electronic character of specific regions within the molecule. The trifluoromethoxy group at position 6 is particularly noteworthy, as it imparts unique properties:
-
Enhanced lipophilicity, improving membrane permeability
-
Increased metabolic stability compared to methoxy analogs
-
Altered electronic distribution affecting hydrogen bonding capabilities
-
Modification of the molecule's dipole moment and polarizability
The chlorine at position 4 and the nitrile group at position 3 further contribute to the compound's reactivity profile by providing sites for potential nucleophilic substitution and coordination to metal centers, respectively.
Synthesis Methodologies
General Synthetic Approaches
Chemical Reactivity and Transformations
Nucleophilic Substitution Reactions
The chloro group at position 4 represents a reactive site for nucleophilic aromatic substitution reactions. These transformations can be particularly valuable for creating diverse chemical libraries based on the quinoline scaffold. Common nucleophiles that might react with this position include:
-
Primary and secondary amines
-
Alkoxides and phenoxides
-
Thiols and thiolates
-
Hydrazine derivatives
The presence of the electron-withdrawing carbonitrile group at position 3 likely enhances the reactivity toward nucleophilic substitution by further activating the C-4 position.
Transformations of the Nitrile Group
The carbonitrile functionality at position 3 offers additional opportunities for chemical diversification:
-
Hydrolysis to carboxylic acid
-
Reduction to primary amine or aldehyde
-
Conversion to tetrazole rings
-
Participation in cycloaddition reactions
These transformations provide entry points to a variety of functionalized quinolines with potentially enhanced pharmaceutical properties.
Modifications of the Trifluoromethoxy Group
While the trifluoromethoxy group is generally stable under many reaction conditions, it may undergo specific transformations under specialized conditions:
-
Nucleophilic substitution under harsh conditions
-
Reductive defluorination
-
Cross-coupling reactions in the presence of specialized catalysts
Applications in Medicinal Chemistry
Structure-Activity Relationships
The specific arrangement of functional groups in 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile likely influences its biological activity profile. The trifluoromethoxy group at position 6 may enhance binding to specific protein targets through both electronic and steric effects. Meanwhile, the carbonitrile group could serve as a hydrogen bond acceptor in interactions with biological targets.
Materials Science Applications
Electronic Materials
The unique electronic properties of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile may make it suitable for various applications in electronic materials:
-
Organic semiconductors
-
Electron transport layers in OLEDs
-
Photovoltaic materials
-
Fluorescent probes and sensors
Polymer Science
The reactive sites within the molecule offer opportunities for incorporation into polymeric materials:
-
Photosensitive polymers
-
Specialty coatings with enhanced durability
-
Materials with specific optical properties
Comparative Analysis with Related Compounds
Structural Comparisons
The structural features of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile can be compared with similar quinoline derivatives to understand the impact of specific substituents.
| Compound | Position 4 | Position 6 | Position 2 | Position 3 | Key Differences |
|---|---|---|---|---|---|
| 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile | Chloro | Trifluoromethoxy | Hydrogen | Carbonitrile | Reference compound |
| 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile | Chloro | Methoxy | Trifluoromethyl | Carbonitrile | Methoxy vs. trifluoromethoxy at position 6; Additional trifluoromethyl at position 2 |
| 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile | Chloro | Hydrogen | Hydrogen | Carbonitrile | Fluoro at position 8; Trifluoromethyl at position 7; No substituent at position 6 |
| 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid | Chloro | Hydrogen | Hydrogen | Carboxylic acid | Carboxylic acid vs. carbonitrile at position 3; Trifluoromethyl at position 7; No substituent at position 6 |
Electronic and Physicochemical Comparisons
The substitution of a trifluoromethoxy group at position 6 instead of a methoxy group (as in 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile) likely results in:
-
Increased lipophilicity (logP)
-
Enhanced metabolic stability
-
Altered electronic distribution affecting hydrogen bonding properties
-
Changes in membrane permeability and bioavailability
These differences can significantly impact the compound's behavior in biological systems, potentially altering receptor binding profiles and pharmacokinetic properties.
Spectroscopic Properties and Identification
NMR Spectroscopy
The 1H NMR spectrum of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile would likely show distinctive signals:
-
Aromatic protons of the quinoline ring (approximately 7.0-9.0 ppm)
-
Absence of signals in the aliphatic region, confirming the lack of alkyl substituents
-
Potential coupling patterns influenced by the trifluoromethoxy group
The 19F NMR would show a characteristic signal for the trifluoromethoxy group, typically appearing around -58 to -60 ppm.
Infrared Spectroscopy
Key IR absorption bands would include:
-
C≡N stretching (around 2220-2240 cm-1)
-
C=N and C=C stretching of the quinoline ring (1600-1680 cm-1)
-
C-F stretching from the trifluoromethoxy group (1100-1200 cm-1)
-
C-O-C asymmetric stretching (1200-1275 cm-1)
Mass Spectrometry
Mass spectrometric analysis would likely show:
-
Molecular ion peak at m/z ≈ 272-274 (with characteristic chlorine isotope pattern)
-
Fragment ions corresponding to the loss of CN, Cl, and OCF3 groups
-
Distinctive fragmentation pattern useful for identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume